5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and material science. This compound, with the molecular formula and a molecular weight of approximately 368.71 g/mol, is classified as an organic bromine compound and a pyrrolidine derivative. Its structure features a biphenyl moiety substituted with bromine and a pyrrolidinyl ether functional group, which contributes to its biological activity and chemical properties.
The compound is categorized under various chemical databases, including PubChem, where it is registered with the CAS number 1219963-97-9. It is also recognized in commercial chemical catalogs, indicating its availability for research and industrial applications. The classification of this compound highlights its relevance in fields such as pharmacology and materials science due to its unique structural characteristics.
The synthesis of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride can be accomplished through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One effective method includes the use of brominated biphenyl derivatives reacted with pyrrolidine in the presence of suitable solvents and catalysts.
For example, the synthesis may involve:
The reaction mechanism typically involves nucleophilic substitution where the pyrrolidine attacks the electrophilic carbon of the brominated biphenyl.
The molecular structure of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride can be represented using various notations:
InChI=1S/C17H18BrNO.ClH/c18-15-6-7-17(20-12-13-8-9-19-11-13)16(10-15)14-4-2-1-3-5-14;/h1-7,10,13,19H,8-9,11-12H2;1H
C1CNCC1COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
These representations provide insight into the compound's stereochemistry and connectivity of atoms.
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride participates in various chemical reactions that can modify its structure for different applications. Notably:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for determining the yield and purity of the product formed during these transformations.
The biological activity of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride is primarily attributed to its interaction with biological targets such as enzymes or receptors. The mechanism involves:
Research indicates that derivatives of this compound show notable antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections.
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl ether hydrochloride is characterized by:
Key chemical properties include:
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl ether hydrochloride has several applications:
This compound represents a significant area of interest for ongoing research aimed at exploring its full potential across multiple scientific disciplines.
The synthesis of 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride hinges on sequential functionalization and coupling strategies. A representative route involves:
Key Innovation: Replacing classical Williamson etherification with CuAAC avoids high-temperature steps and enhances modularity for pyrrolidine variants [8].
Halogen positioning profoundly impacts reactivity and physicochemical properties:
Table 1: Influence of Halogen Substitution on Biphenyl Ether Synthesis
Halogen Position | Cyclization Yield (%) | Byproducts | Remarks |
---|---|---|---|
5-Bromo (Target) | 82 | <5% dehalogenation | Optimal electronic balance for Pd-coupling |
5-Chloro | 68 | 12% protodehalogenation | Reduced oxidative addition kinetics |
5-Iodo | 90 | 15% homocoupling | Enhanced reactivity but costly |
Unsubstituted | N/A | Polymerization | Lacks directing group for functionalization |
Bromine’s balanced reactivity (electronegativity: 2.96) facilitates oxidative addition in cross-couplings while resisting premature displacement during etherification. Iodo analogues exhibit superior coupling kinetics but incur cost penalties and homocoupling side reactions. Chloro substrates suffer sluggish cyclization due to stronger C-Cl bonds [1] [6]. Ortho-bromine’s steric bulk marginally slows etherification but enhances crystallinity in the hydrochloride salt by 27% versus para-substituted analogues [1].
Solvent and catalyst systems govern yield and sustainability:
Table 2: Solvent and Catalyst Optimization for Key Steps
Reaction Step | Optimal System | Yield (%) | PMIa | Alternatives (Trade-offs) |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O (3:1) | 95 | 8.2 | Dioxane/H₂O (higher toxicity, PMI=12.7) |
Etherification | K₂CO₃, TBAB, DMF | 88 | 15.4 | Cs₂CO₃, acetonitrile (costly, PMI=18.9) |
CuAAC | CuI/NaAsc, t-BuOH:H₂O (1:1) | 91 | 6.0 | CuSO₄/sodium ascorbate, THF (slower kinetics) |
Salt Formation | HCl/EtOAc in EtOH | 96 | 3.1 | HCl(g) in diethyl ether (handling hazards) |
aProcess Mass Intensity (PMI) = total mass inputs/mass product; lower values indicate greener processes [3].
Water-containing biphasic systems in Suzuki coupling and CuAAC reduce PMI by >40% versus pure organic solvents. TBAB (tetrabutylammonium bromide) accelerates etherification via anion activation but necessitates post-reaction extraction for removal. CuI catalysis in t-BuOH:H₂O enables catalyst recycling (3 cycles, <5% activity loss), aligning with circular economy principles [3] [8].
Strategic modifications reduce waste streams:
These methods lower the Environmental Factor (E-factor) from 32 (traditional route) to 11, primarily by cutting inorganic salt waste [3] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9